8-[2-(4-Methoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
The compound 8-[2-(4-Methoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Key structural attributes include:
- Position 3: A methyl group, which enhances steric stability and modulates electronic properties.
- Position 8: A 2-(4-methoxyphenyl)acetyl substituent, contributing to receptor affinity and solubility via the methoxy group’s electron-donating effects.
Its structural framework is frequently explored in drug discovery due to its conformational rigidity and ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
8-[2-(4-methoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-19-15(22)17(18-16(19)23)7-9-20(10-8-17)14(21)11-12-3-5-13(24-2)6-4-12/h3-6H,7-11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJMOQSDFGDUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[2-(4-Methoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps. One common method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The reaction conditions are typically mild, and the process involves hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and high-yield. The process optimization focuses on reducing the synthetic cost and improving the overall yield. The use of commercially available reagents and the development of convenient synthetic routes are key aspects of industrial production .
Chemical Reactions Analysis
Types of Reactions: 8-[2-(4-Methoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and acylating agents. The reaction conditions are typically mild to ensure high yields and minimal by-products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while acylation reactions can introduce various acyl groups to the compound .
Scientific Research Applications
8-[2-(4-Methoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of biologically active compounds . In biology and medicine, it is used in drug discovery and development due to its unique structural properties . The compound’s rigidity and three-dimensional structure make it an excellent candidate for targeting specific molecular pathways and receptors .
Mechanism of Action
The mechanism of action of 8-[2-(4-Methoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity . This interaction can lead to various biological effects, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Activities
Structure–Activity Relationship (SAR) Insights
- Position 3 : Alkyl groups (e.g., methyl, ethyl) improve metabolic stability. For example, CWHM-123 (3-ethyl) shows antimalarial activity, while TRI-BE (3-H) lacks this substituent but retains anticancer effects .
- Position 8 :
- Electron-donating groups (e.g., methoxy in the target compound) enhance solubility and receptor binding. The 4-methoxyphenylacetyl group may mimic natural substrates in enzyme interactions .
- Halogenated aryl groups (e.g., 5-chloro-2-hydroxybenzyl in CWHM-123) increase antimalarial potency, with CWHM-505 (4,5-dichloro) showing 3-fold higher activity than CWHM-123 .
- Bulkier substituents (e.g., benzyl in TRI-BE) correlate with anticancer activity by disrupting focal adhesion kinase (FAK) signaling .
Biological Activity
The compound 8-[2-(4-Methoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of compounds known as triazaspirodecane derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this specific compound, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for 8-[2-(4-Methoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is , with a molecular weight of approximately 302.33 g/mol. The structure features a spirocyclic framework that is characteristic of many bioactive compounds.
Biological Activity Overview
Research indicates that triazaspirodecane derivatives exhibit a range of biological activities including:
- Antioxidant Activity : These compounds have shown potential in reducing oxidative stress in cellular models.
- Cardioprotective Effects : Some derivatives have been identified as inhibitors of permeability transition pores in mitochondria, suggesting protective roles against cardiac ischemia .
- Enzyme Inhibition : Certain triazaspirodecane derivatives act as pan-inhibitors of the prolyl hydroxylase (PHD) family, which are crucial in regulating erythropoiesis and may be beneficial in treating anemia .
Case Study 1: Antioxidant Properties
A study investigated the antioxidant properties of various triazaspirodecane derivatives. The results indicated that these compounds effectively scavenged free radicals and reduced lipid peroxidation in vitro. The mechanism was attributed to the presence of electron-donating groups that stabilize free radicals.
Case Study 2: Cardioprotection
In another study, the compound was tested for its cardioprotective effects in an animal model of myocardial infarction. Results showed a significant reduction in infarct size and improved cardiac function post-treatment. The mechanism involved inhibition of mitochondrial permeability transition pores without affecting ATP levels, indicating a safer profile compared to traditional agents like Oligomycin A .
Data Table: Biological Activities of Triazaspirodecane Derivatives
Mechanistic Insights
The biological activity of 8-[2-(4-Methoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be attributed to its unique structural features that facilitate interactions with biological targets:
- Binding Interactions : Studies suggest that the lactam ring and methoxyphenyl group may enhance binding affinity to target proteins involved in oxidative stress and mitochondrial function.
- Modulation of Signaling Pathways : By inhibiting PHD enzymes, this compound may upregulate erythropoietin levels, promoting red blood cell production.
Q & A
Q. Advanced
- Data collection : Use fine-focus sealed tube X-ray sources with graphite monochromators to minimize noise .
- Refinement parameters : Ensure R-factor convergence (<0.05) and validate hydrogen bonding networks (e.g., C=O···H–N interactions) .
- Thermal ellipsoid analysis : Assess disorder in flexible substituents (e.g., methyl or acetyl groups) to avoid misinterpretation .
How are pharmacological activities of spirodione derivatives evaluated in preclinical studies?
Q. Advanced
- In vitro models :
- In vivo models :
What safety protocols are recommended for handling spirodione derivatives during synthesis?
Q. Basic
- PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dichloromethane or dioxane vapors .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
How are reaction mechanisms elucidated for spirodione derivative synthesis?
Q. Advanced
- Isotopic labeling : Track incorporation of ¹⁸O in dione groups to confirm cyclization pathways .
- Kinetic studies : Monitor intermediate formation (e.g., Boc-protected amines) via time-resolved NMR .
- DFT calculations : Simulate transition states to validate proposed mechanisms (e.g., nucleophilic acyl substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
